methyl (E)-2-[(7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
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Overview
Description
Methyl (E)-2-[(7’S,8’aS)-6’-ethenyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate is a complex organic compound that features a spiroindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-2-[(7’S,8’aS)-6’-ethenyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate typically involves multiple steps The process begins with the preparation of the spiroindole core, which can be achieved through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-2-[(7’S,8’aS)-6’-ethenyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural configurations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Methyl (E)-2-[(7’S,8’aS)-6’-ethenyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of methyl (E)-2-[(7’S,8’aS)-6’-ethenyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: A compound with a similar indole structure, known for its anticancer properties.
Spiroindoline derivatives: Compounds with a spiroindoline core, used in various medicinal and industrial applications.
Methoxyprop-2-enoate derivatives: Compounds with a methoxyprop-2-enoate group, studied for their biological activities.
Uniqueness
Methyl (E)-2-[(7’S,8’aS)-6’-ethenyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate is unique due to its combination of a spiroindole core with an ethenyl and methoxyprop-2-enoate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H26N2O4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl (E)-2-[(7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26)/b16-13+/t14?,15-,19-,22?/m0/s1 |
InChI Key |
MUVGVMUWMAGNSY-JZTJRBPLSA-N |
Isomeric SMILES |
CO/C=C(\[C@H]1C[C@H]2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)/C(=O)OC |
Canonical SMILES |
COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)OC |
Origin of Product |
United States |
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